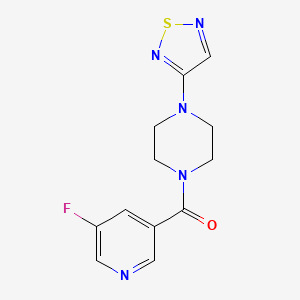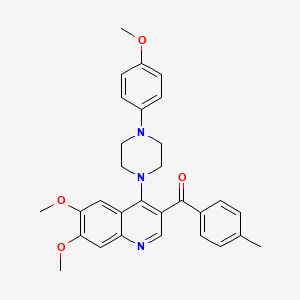![molecular formula C24H18ClN3O4 B2814160 methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate CAS No. 932452-71-6](/img/structure/B2814160.png)
methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of chemical reactions it undergoes. It may also include information on reaction mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Quinazolines have been synthesized and evaluated for their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) described the synthesis and characterization of new quinazolines with screening for antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their study highlights the chemical versatility and potential of quinazolines in developing new antimicrobial agents Desai, Shihora, & Moradia, 2007.
Antiproliferative and Anticancer Activities
Compounds within the quinazoline class have shown promising antiproliferative activities toward human cancer cells. For example, Minegishi et al. (2015) reported on a compound that inhibited tubulin polymerization, which is a critical mechanism for cancer cell growth, suggesting the potential for these compounds in cancer therapy Minegishi et al., 2015.
Anticonvulsant and Analgesic Activities
Quinazolinone derivatives have been explored for their potential in treating neurological conditions. Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized a series of quinazolin-4(3H)-ones and evaluated their anticonvulsant and antimicrobial activities, demonstrating the diverse pharmacological applications of this compound class Rajasekaran, Rajamanickam, & Darlinquine, 2013.
Synthesis of Complex Quinazoline Derivatives
The chemical synthesis of quinazolines allows for the creation of a wide range of compounds with potential biological activities. Studies such as those by Fathalla and Pazdera (2007) have outlined methods for synthesizing quinazoline derivatives incorporating amino acid residues, expanding the toolkit for developing new medicinal compounds Fathalla & Pazdera, 2007.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c1-32-23(30)17-9-5-6-10-19(17)26-21(29)14-28-20-12-11-16(25)13-18(20)22(27-24(28)31)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRHNNHTAQKEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)
![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)

![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)
![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2814092.png)
![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)

